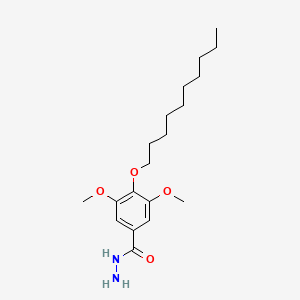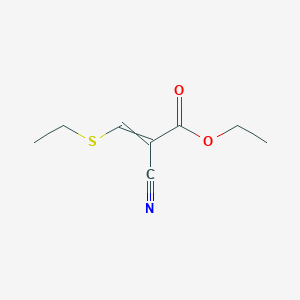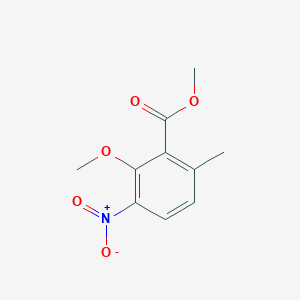![molecular formula C21H16N2O B14376330 N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine CAS No. 89725-86-0](/img/structure/B14376330.png)
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine typically involves the reaction of 2,3-diphenylindole with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The indole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to enhance the production of pro-inflammatory cytokines in certain cell types, indicating its role in modulating immune responses .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: This compound shares a similar indole core structure and has been studied for its biological activities.
(2,3-Diphenyl-1H-indol-5-yl)piperazin-1-yl methanone: Another indole derivative with potential therapeutic applications.
Uniqueness
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
89725-86-0 |
|---|---|
Fórmula molecular |
C21H16N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[(2,3-diphenylindol-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C21H16N2O/c24-22-15-23-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)21(23)17-11-5-2-6-12-17/h1-15,24H |
Clave InChI |
GABZJCNRIZDFSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C=NO)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


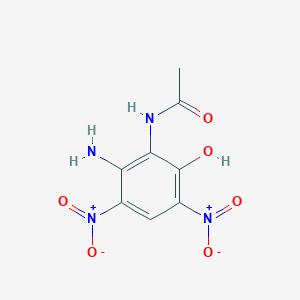



![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
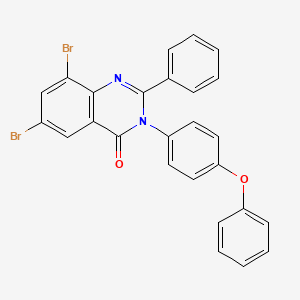
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
